alpha-Conotoxin sii

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

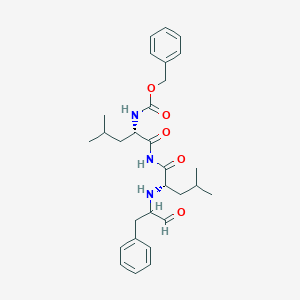

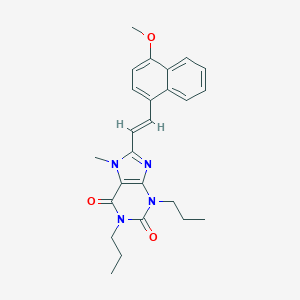

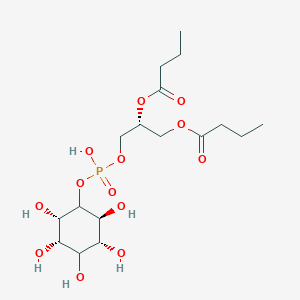

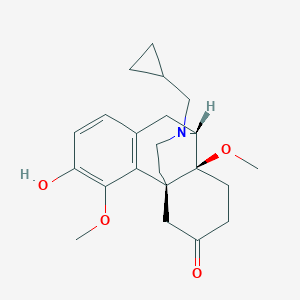

Alpha-Conotoxin sii is a type of conotoxin, which is a group of neurotoxic peptides found in cone snail venom. Alpha-Conotoxin sii is a small peptide composed of 16 amino acids and is known to selectively target nicotinic acetylcholine receptors (nAChRs). This toxin has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mecanismo De Acción

Alpha-Conotoxin sii binds to the alpha subunit of alpha-Conotoxin sii, which is the site responsible for acetylcholine binding. This binding prevents acetylcholine from binding to the receptor, thereby inhibiting its function. This leads to a decrease in neurotransmitter release and ultimately, a decrease in synaptic transmission.

Biochemical and Physiological Effects:

Alpha-Conotoxin sii has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine, a neurotransmitter involved in reward and motivation, and to reduce the activity of neurons in the hippocampus, a brain region important for memory and learning. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One major advantage of alpha-Conotoxin sii is its high selectivity for alpha-Conotoxin sii. This allows researchers to study the function of these receptors in isolation, without interference from other neurotransmitter systems. However, one limitation is the difficulty in obtaining sufficient quantities of the toxin for use in experiments. Additionally, the cost of synthesis or production can be prohibitive, limiting its use in some research settings.

Direcciones Futuras

There are a number of potential future directions for research involving alpha-Conotoxin sii. One area of interest is the development of new drugs targeting alpha-Conotoxin sii, based on the structure and function of the toxin. Another area of interest is the study of the role of alpha-Conotoxin sii in diseases such as schizophrenia and addiction. Finally, there is potential for the use of alpha-Conotoxin sii as a therapeutic agent, particularly for the treatment of pain.

Métodos De Síntesis

Alpha-Conotoxin sii can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Recombinant DNA technology involves the insertion of the gene encoding for alpha-Conotoxin sii into a suitable expression vector, which is then used to produce the peptide in a host organism such as bacteria or yeast.

Aplicaciones Científicas De Investigación

Alpha-Conotoxin sii has been widely used in scientific research to study the structure and function of alpha-Conotoxin sii. These receptors are important targets for drug discovery, as they play a crucial role in a variety of physiological processes such as muscle contraction, neurotransmission, and cognition. Alpha-Conotoxin sii has been used to study the binding properties of alpha-Conotoxin sii, as well as their role in diseases such as Alzheimer's and Parkinson's.

Propiedades

Número CAS |

143294-31-9 |

|---|---|

Nombre del producto |

alpha-Conotoxin sii |

Fórmula molecular |

C66H101N21O26S6 |

Peso molecular |

1797 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C66H101N21O26S6/c1-28(73-62(108)44-6-4-12-87(44)65(111)34(15-46(69)93)78-59(105)40(25-117)84-61(107)42(27-119)83-58(104)39(24-116)74-47(94)16-67)52(98)81-38(23-115)55(101)72-19-50(97)86-11-3-5-43(86)63(109)77-33(14-45(68)92)56(102)76-32(13-30-7-9-31(91)10-8-30)53(99)70-17-48(95)75-37(22-114)54(100)71-18-49(96)85-51(29(2)90)64(110)79-35(20-88)57(103)82-41(26-118)60(106)80-36(21-89)66(112)113/h7-10,28-29,32-44,51,88-91,114-119H,3-6,11-27,67H2,1-2H3,(H2,68,92)(H2,69,93)(H,70,99)(H,71,100)(H,72,101)(H,73,108)(H,74,94)(H,75,95)(H,76,102)(H,77,109)(H,78,105)(H,79,110)(H,80,106)(H,81,98)(H,82,103)(H,83,104)(H,84,107)(H,85,96)(H,112,113)/t28-,29+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,51-/m0/s1 |

Clave InChI |

YNWQPDMRDQFPAV-HQGLSJOVSA-N |

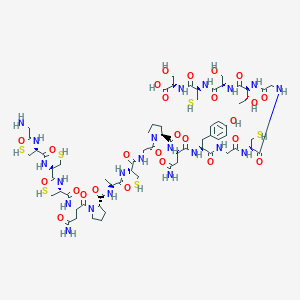

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN)O |

SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O |

SMILES canónico |

CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O |

Secuencia |

GCCCNPACGPNYGCGTSCS |

Sinónimos |

alpha-conotoxin SII |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)

![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)